molecular formula C12H12O4 B6602397 rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid CAS No. 97364-77-7

rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid

Cat. No. B6602397
CAS RN: 97364-77-7
M. Wt: 220.22 g/mol
InChI Key: KICBKCDHFFGKCB-BXKDBHETSA-N
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Description

Rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid, also known as racemic 1-methoxycarbonyl-2-phenylcyclopropane-1-carboxylic acid, is a synthetic chiral compound that is widely used in the field of organic chemistry. It has a wide range of applications, from the synthesis of pharmaceuticals to the production of polymers. The compound is a white solid that is soluble in organic solvents and has a melting point of about 57°C.

Scientific Research Applications

Rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, such as the antifungal drug fluconazole. It is also used in the production of polymers, such as poly(methyl methacrylate) and poly(vinyl acetate). The compound is also used in the synthesis of other organic compounds, such as the anticonvulsant drug lamotrigine.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid is not fully understood. However, it is believed that the compound acts as a catalyst in the hydrogenation of 1-methoxycarbonyl-2-phenylcyclopropane-1-carboxylic acid chloride. The reaction is believed to involve the formation of a palladium-hydrogen complex, which then reacts with the substrate to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, the compound is known to be relatively non-toxic and is not known to have any adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

The use of rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid in laboratory experiments has several advantages. First, the compound is relatively non-toxic and is not known to have any adverse effects on humans or animals. Second, the compound is relatively inexpensive and easy to obtain. Third, the compound is relatively stable and can be stored for long periods of time without degradation.
However, there are some limitations to the use of this compound in laboratory experiments. First, the compound is not soluble in water, so it must be used in organic solvents. Second, the compound is not very reactive, so it may not be suitable for certain types of reactions. Third, the compound is sensitive to light and air, so it must be stored in a dark, airtight container.

Future Directions

There are several potential future directions for the use of rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid. First, the compound could be used in the synthesis of more complex organic compounds, such as pharmaceuticals and polymers. Second, the compound could be used in the development of new catalysts for organic reactions. Third, the compound could be used in the development of new materials, such as optically active polymers. Fourth, the compound could be used in the development of new drugs and drug delivery systems. Finally, the compound could be used in the development of new analytical methods, such as chiral chromatography.

Synthesis Methods

Rac-(1R,2R)-1-(methoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid is synthesized through a variety of methods. One of the most commonly used methods is the catalytic hydrogenation of 1-methoxycarbonyl-2-phenylcyclopropane-1-carboxylic acid chloride. This method involves the use of a palladium catalyst, a hydrogen source, and a base, such as potassium carbonate. The reaction is typically carried out at a temperature of 80-90°C and a pressure of 1-2 atm.

properties

IUPAC Name

(1R,2R)-1-methoxycarbonyl-2-phenylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-16-11(15)12(10(13)14)7-9(12)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14)/t9-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICBKCDHFFGKCB-BXKDBHETSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@]1(C[C@@H]1C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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